Cas no 946334-37-8 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide)

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide is a sulfonamide derivative featuring a benzoyl-substituted tetrahydroquinoline core and a p-tolylmethanesulfonamide moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its structural complexity allows for versatile functionalization, making it valuable for structure-activity relationship (SAR) studies. The inclusion of both sulfonamide and benzoyl groups enhances its binding affinity and selectivity in biological systems. Suitable for research applications, it offers synthetic flexibility and stability under standard laboratory conditions. Further investigations may explore its utility in pharmaceutical or agrochemical discovery.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide structure
946334-37-8 structure
Product name:N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
CAS No:946334-37-8
MF:C24H24N2O3S
Molecular Weight:420.523964881897
CID:5516273

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenemethanesulfonamide, N-(1-benzoyl-1,2,3,4-tetrahydro-6-quinolinyl)-4-methyl-
    • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
    • インチ: 1S/C24H24N2O3S/c1-18-9-11-19(12-10-18)17-30(28,29)25-22-13-14-23-21(16-22)8-5-15-26(23)24(27)20-6-3-2-4-7-20/h2-4,6-7,9-14,16,25H,5,8,15,17H2,1H3
    • InChIKey: XPBHXKWXTQLOCE-UHFFFAOYSA-N
    • SMILES: C1(CS(NC2C=CC3=C(C=2)CCCN3C(=O)C2=CC=CC=C2)(=O)=O)=CC=C(C)C=C1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2041-0310-100mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
946334-37-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2041-0310-75mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
946334-37-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2041-0310-1mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
946334-37-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2041-0310-2μmol
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
946334-37-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2041-0310-3mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
946334-37-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2041-0310-10μmol
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
946334-37-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2041-0310-15mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
946334-37-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2041-0310-20mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
946334-37-8 90%+
20mg
$99.0 2023-05-17
A2B Chem LLC
BA69040-1mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
946334-37-8
1mg
$245.00 2024-05-20
A2B Chem LLC
BA69040-10mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
946334-37-8
10mg
$291.00 2024-05-20

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide 関連文献

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamideに関する追加情報

N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)Methanesulfonamide

The compound with CAS No. 946334-37-8, known as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and drug discovery. This compound is characterized by its unique structure, which combines a tetrahydroquinoline moiety with a methanesulfonamide group and a benzoyl substituent. The presence of these functional groups makes it a versatile molecule with potential applications in various areas of chemical research.

The chemical structure of this compound is intriguing due to the combination of aromatic rings and heterocyclic systems. The tetrahydroquinoline ring system provides a rigid framework that can potentially interact with biological targets in a specific manner. The methanesulfonamide group is known for its ability to act as a bioisostere for carboxylic acids, making it a valuable component in drug design for improving pharmacokinetic properties such as solubility and bioavailability.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role as a potential kinase inhibitor, which could be relevant in the treatment of various diseases including cancer and inflammatory disorders. The benzoyl group attached to the tetrahydroquinoline ring is believed to enhance the molecule's ability to bind to specific protein targets, thereby increasing its efficacy.

Another area where this compound has shown promise is in the field of neurodegenerative diseases. Preclinical studies suggest that it may possess neuroprotective properties due to its ability to modulate key signaling pathways involved in neuronal survival and function. This makes it a candidate for further investigation in models of Alzheimer's disease and Parkinson's disease.

In terms of synthesis, the preparation of this compound involves a series of multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. The synthesis typically begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the methanesulfonamide moiety through carefully designed coupling reactions.

The versatility of this compound also extends to its potential use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as in light-emitting diodes (LEDs) or photovoltaic devices. Researchers are currently exploring how modifications to its structure can enhance its performance in these applications.

Looking ahead, the continued exploration of this compound's properties will undoubtedly lead to new insights into its potential applications. With ongoing advancements in computational chemistry and high-throughput screening techniques, it is likely that this molecule will play an increasingly important role in both academic research and industrial development.

In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide represents a fascinating example of how complex organic molecules can be harnessed for diverse purposes across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug discovery and materials science.

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